molecular formula C15H23N3O B1399607 2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone CAS No. 1292318-25-2

2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone

Cat. No.: B1399607
CAS No.: 1292318-25-2
M. Wt: 261.36 g/mol
InChI Key: PXTPQAOWKMDLPQ-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Structures

One study describes a versatile three-component coupling for the synthesis of pyrazolopyridines and other pyrido fused systems, highlighting the reaction's usefulness in preparing combinatorial libraries for scaffold decoration in one step. This method demonstrates the compound's role in facilitating complex chemical reactions to produce bicyclic systems, such as thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, among others (Almansa et al., 2008).

Catalytic Applications

Another research area involves the designed ligand enabling Au-catalyzed isomerization of alkynes to versatile 1,3-dienes. The compound's structure, with basic amino groups at specific positions, allows for soft propargylic deprotonation, bridging a significant difference in pKa units and leading to efficient isomerization under mild conditions (Wang, Wang, & Zhang, 2014).

Electrochemical Synthesis

Research also explores the electrochemical synthesis of new substituted phenylpiperazines, where the compound's electrochemical oxidation in the presence of arylsulfinic acids in aqueous solutions leads to new phenylpiperazine derivatives. This approach highlights the compound's potential in developing environmentally friendly synthesis methods with high atom economy (Nematollahi & Amani, 2011).

Pharmaceutical Applications

Further research involves the stereospecific reduction of a potent kinesin spindle protein inhibitor, where the compound undergoes significant ketone reduction to its biologically active metabolite in human tissues. This study provides insights into the compound's metabolism and potential pharmaceutical applications (Li et al., 2010).

Properties

IUPAC Name

2-(3-aminophenyl)-1-(4-propan-2-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(2)17-6-8-18(9-7-17)15(19)11-13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTPQAOWKMDLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.